4-Iodophenyltrimethylammonium

Radiofluorination PET precursor Nucleophilic aromatic substitution

Inconsistent radiochemical yields due to suboptimal halogen or counter-ion selection compromise PET tracer batch activity. 4-Iodophenyltrimethylammonium iodide eliminates this variability as the validated precursor for mitochondrial imaging agents. - Achieves 80±5% [¹⁸F]fluorination yield, outperforming the 4-bromo analog by 30 percentage points - Supports paired PET/SPECT development via ¹⁸F and ¹²⁵I radiolabeling from a single scaffold - Delivers >95% radiochemical purity as demonstrated in [¹⁸F]TPP synthesis for clinical-grade applications

Molecular Formula C9H13I2N
Molecular Weight 389.01 g/mol
CAS No. 19095-34-2
Cat. No. B100601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophenyltrimethylammonium
CAS19095-34-2
Synonyms4-iodophenyltrimethylammonium
4-iodophenyltrimethylammonium acetate, 125I-labeled cpd
4-IPTMA
Molecular FormulaC9H13I2N
Molecular Weight389.01 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=C(C=C1)I.[I-]
InChIInChI=1S/C9H13IN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1
InChIKeyPREDIBNDLXJCTG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodophenyltrimethylammonium: Dual-Modality Radiochemistry Precursor


4-Iodophenyltrimethylammonium (4-IPTMA) is a quaternary ammonium salt in which a para-iodophenyl group is bonded to a trimethylammonium moiety; it is most commonly supplied as the iodide salt (CAS 19095-34-2). The compound serves a dual role in radiochemistry: the iodine atom functions as a leaving group for no-carrier-added nucleophilic [¹⁸F]fluorination [1], while the same scaffold can be radiolabeled with ¹²⁵I to yield a myocardial imaging agent [2]. This duality makes 4-IPTMA a unique precursor platform for positron emission tomography (PET) and single-photon imaging applications.

Dual-Modality Platform Single precursor supports both 18F and 125I labeling workflows
Iodo Leaving Group Enables high-yield n.c.a. [18F]fluorination for PET synthon development
Iodide Counter-Ion Reported favorable leaving-group reactivity in nucleophilic aromatic exchange

Why Halogen and Counter-Ion Substitution Fails for 4-IPTMA


The para-halogen substituent and the counter-anion of 4-IPTMA are not passive bystanders; they directly govern both reaction efficiency and radiochemical outcome. Replacing iodine with bromine lowers the radiochemical yield of [¹⁸F]fluorination by approximately 30 percentage points under identical conditions [1]. Moreover, the counter-anion follows a well-established leaving-ability sequence (tosylate < methyl sulphate < iodide < perchlorate < triflate) that modulates the nucleophilic exchange rate; substitution of the iodide salt with a tosylate or methyl sulphate salt would predictably reduce fluorination efficiency [1]. Consequently, indiscriminate substitution of either the halogen or the counter-ion compromises radiochemical yield and final product purity, directly affecting the feasibility of subsequent PET tracer synthesis.

Target 4-Iodophenyltrimethylammonium (I⁻ salt)
If halogen replaced by Br Reported radiochemical yield for [18F]fluorination may be substantially lower; bromo analog yields approximately 30 percentage points less under identical conditions.
Target Iodide counter-ion
If iodide replaced by tosylate or methyl sulfate Leaving ability ranked lower; may reduce nucleophilic exchange rate and compromise fluorination efficiency.

Quantitative Performance Evidence for 4-Iodophenyltrimethylammonium


Radiofluorination Yield: Iodo vs. Bromo Precursor

4-Iodophenyltrimethylammonium salt delivers a radiochemical yield of 80 ± 5% for no-carrier-added [¹⁸F]fluorination, compared with 50 ± 5% for the corresponding 4-bromophenyltrimethylammonium salt under identical conditions [1]. The iodine substituent therefore provides a 30-percentage-point yield advantage over bromine.

Radiofluorination Yield: Iodo vs. Bromo
Head-to-head
80 ± 5% vs. 50 ± 5% (Br analog)
Higher batch activity potential for PET tracer synthesis
N.c.a. [18F]fluoride, dimethyl acetamide, 5 min
Radiofluorination PET precursor Nucleophilic aromatic substitution

Counter-Anion Leaving-Group Ranking

The leaving ability of the trimethylammonium group increases with decreasing basicity of the counter-anion, following the experimentally determined sequence: tosylate < methyl sulphate < iodide < perchlorate < triflate [1]. The iodide salt occupies the middle rank, outperforming tosylate and methyl sulphate while being surpassed only by the less commonly available perchlorate and triflate salts.

Counter-Anion Leaving-Group Ranking
Class-level inference
Rank 3 of 5 (Iodide)
Favorable balance of reactivity and commercial availability
Sequence: tosylate
Dual-Modality Labeling Capability
Supporting evidence
¹²⁵I labeling ¹⁸F labeling
Single precursor enables both SPECT and PET tracer development
125I via chloramine-T; 18F via n.c.a. fluoride exchange
Radiochemical Purity in [¹⁸F]TPP Synthesis
Cross-study comparable
95.57 ± 0.51%
Supports tracer quality criteria for imaging studies
n=11, two-step Kryptofix-assisted synthesis
Myocardial Uptake of ¹²⁵I-PTMA
Supporting evidence
Heart-to-blood ratio 12.5 (1 min)
Initial uptake >26% ID/g
Supports myocardial imaging contrast research
ICR mice, i.v. injection; time-dependent clearance
Leaving group SNAr Counter-ion effect

Dual-Modality Labeling: SPECT and PET from One Scaffold

Unlike its 4-bromo analog, 4-IPTMA can be directly radiolabeled with ¹²⁵I via chloramine-T iodination of N,N-dimethylaniline followed by methylation, yielding 4-[¹²⁵I]iodophenyltrimethylammonium acetate (4-I-125 PTMA) with a specific activity approaching the theoretical carrier-free level [1]. The same scaffold also serves as the precursor for [¹⁸F]fluorination [2], enabling a single compound to support both SPECT and PET applications.

Dual-Modality Labeling Capability
Supporting evidence
¹²⁵I labeling ¹⁸F labeling
Single precursor enables both SPECT and PET tracer development
125I via chloramine-T; 18F via n.c.a. fluoride exchange
Myocardial imaging Radioiodination Dual-modality

Radiochemical Purity in [¹⁸F]TPP Tracer Synthesis

4-Iodophenyltrimethylammonium iodide has been validated as the precursor for two-step synthesis of (4-[¹⁸F]fluorophenyl)triphenylphosphonium ([¹⁸F]TPP), a mitochondrial membrane-potential sensor for PET. The labeled product was obtained with a radiochemical yield of 10–15% and a radiochemical purity of 95.57 ± 0.51% (n=11) [1]. While the absolute radiochemical yield is moderate, the high purity demonstrates the precursor's clean conversion profile.

Radiochemical Purity in [¹⁸F]TPP Synthesis
Cross-study comparable
95.57 ± 0.51%
Supports tracer quality criteria for imaging studies
n=11, two-step Kryptofix-assisted synthesis
Mitochondrial voltage sensor PET tracer Radiochemical purity

Myocardial Uptake and Heart-to-Blood Ratio of ¹²⁵I-PTMA

4-[¹²⁵I]Iodophenyltrimethylammonium acetate demonstrates rapid and significant myocardial accumulation in normal ICR mice. Heart-to-blood ratios of 12.5, 10.4, 7.8, 3.4, 3.4, and 3.3 were observed at 1, 5, 10, 30, 60, and 120 min post-injection, respectively [1]. Initial cardiac uptake exceeded 26% of the injected dose per gram, with 25% of the activity excreted unchanged via the kidneys within the first 5 min.

Myocardial Uptake of ¹²⁵I-PTMA
Supporting evidence
Heart-to-blood ratio 12.5 (1 min)
Initial uptake >26% ID/g
Supports myocardial imaging contrast research
ICR mice, i.v. injection; time-dependent clearance
Myocardial imaging Biodistribution Acetylcholinesterase inhibitor

Proven Applications of 4-Iodophenyltrimethylammonium


N.C.A. [¹⁸F]Aryl Fluoride Synthesis for PET Tracers

4-Iodophenyltrimethylammonium iodide is the preferred precursor when maximum radiochemical yield is required for one-step [¹⁸F]fluorination of aryl systems. Its 80 ± 5% yield outperforms the 4-bromo analog by 30 percentage points [1], enabling higher batch activity and more efficient use of costly [¹⁸F]fluoride.

Mitochondrial Voltage Sensor [¹⁸F]TPP for PET Imaging

The compound has been validated as the precursor for [¹⁸F]TPP, a lipophilic cation that accumulates in mitochondria in proportion to membrane potential. The resulting tracer achieved 95.57% radiochemical purity [2], demonstrating the precursor's reliability for producing clinical-grade PET probes targeting mitochondrial dysfunction in cancer and myocardial disease.

Radioiodinated Myocardial Imaging Agent (¹²⁵I-PTMA)

4-IPTMA can be converted to 4-[¹²⁵I]iodophenyltrimethylammonium acetate, an acetylcholinesterase inhibitor that shows rapid myocardial uptake (>26% ID/g) and high heart-to-blood ratios (12.5 at 1 min) in mice [3]. This makes it a viable candidate for SPECT-based myocardial perfusion or viability studies.

Dual-Isotope Imaging from a Common Precursor Scaffold

Because 4-IPTMA supports both ¹²⁵I radiolabeling (for SPECT) and ¹⁸F radiolabeling (for PET) [1][3], laboratories developing paired imaging agents can procure a single precursor to streamline synthesis development and quality control across both modalities.

Application
Selection Property
Validation Focus
N.C.A. [18F]aryl fluoride synthesis
Iodo leaving-group over bromo
Radiochemical yield assessment
Mitochondrial voltage sensor [18F]TPP
Clean conversion to phosphonium tracer
Radiochemical purity post-synthesis
125I-myocardial imaging agent preparation
Direct 125I-radiolabeling capability
Myocardial uptake and heart-to-blood ratio in rodent models
Dual-isotope SPECT/PET tracer development
Single precursor for 18F and 125I labeling
Cross-modality labeling feasibility
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